molecular formula C14H20N2O4S B3602253 N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3602253
M. Wt: 312.39 g/mol
InChI Key: XVXXFNDXLHBOMO-UHFFFAOYSA-N
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Description

N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is a synthetic organic compound characterized by its unique structural features

Preparation Methods

The synthesis of N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves several steps, typically starting with the preparation of the cyclopropylamine and the sulfonyl chloride derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, amines, and alcohols.

Scientific Research Applications

N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in these interactions can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide can be compared with similar compounds, such as:

  • N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
  • N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-8-12(6-7-13(10)20-3)21(18,19)16(2)9-14(17)15-11-4-5-11/h6-8,11H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXFNDXLHBOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
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